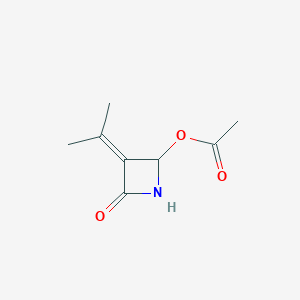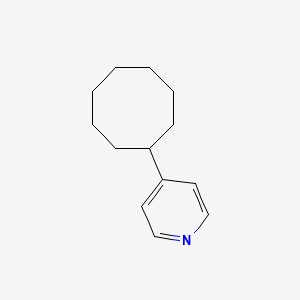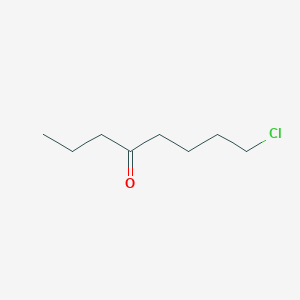
4-Octanone, 8-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octanone, 8-chloro- is an organic compound with the molecular formula C8H15ClO It is a chlorinated derivative of 4-octanone, which is a ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octanone, 8-chloro- typically involves the chlorination of 4-octanone. One common method is the free radical chlorination, where 4-octanone is treated with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often carried out in a non-polar solvent like carbon tetrachloride.
Reaction Time: Several hours to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of 4-Octanone, 8-chloro- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The process involves:
Continuous addition of chlorine gas: to a solution of 4-octanone.
Use of UV light: to initiate the reaction.
Efficient cooling systems: to manage the exothermic nature of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-Octanone, 8-chloro- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.
Major Products Formed
Oxidation: 8-chlorooctanoic acid.
Reduction: 8-chloro-4-octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Octanone, 8-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Octanone, 8-chloro- involves its interaction with various molecular targets. The chlorine atom can participate in:
Electrophilic reactions: Making the compound reactive towards nucleophiles.
Enzyme inhibition: Potentially inhibiting enzymes by forming covalent bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Octanone: The non-chlorinated parent compound.
4-Octanol: The alcohol derivative.
8-Chlorooctanoic acid: The oxidized form.
Uniqueness
4-Octanone, 8-chloro- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its non-chlorinated counterparts.
Eigenschaften
CAS-Nummer |
106230-25-5 |
|---|---|
Molekularformel |
C8H15ClO |
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
8-chlorooctan-4-one |
InChI |
InChI=1S/C8H15ClO/c1-2-5-8(10)6-3-4-7-9/h2-7H2,1H3 |
InChI-Schlüssel |
POHQIGCIXQDILA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)

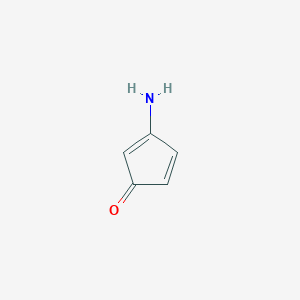
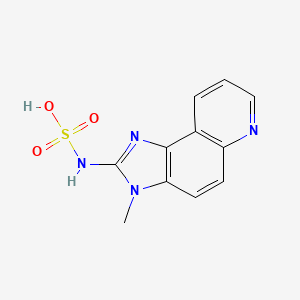
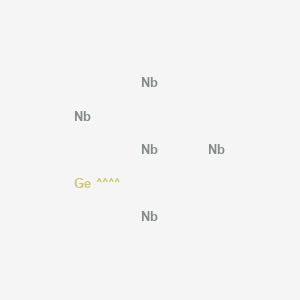
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)

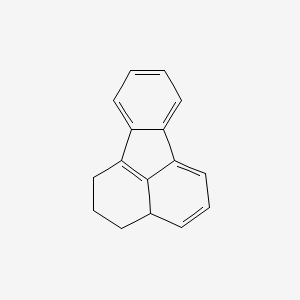
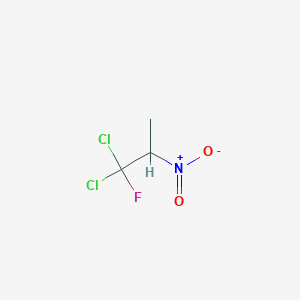
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
